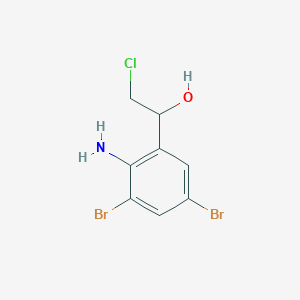1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol
CAS No.: 866154-68-9
Cat. No.: VC5143888
Molecular Formula: C8H8Br2ClNO
Molecular Weight: 329.42
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 866154-68-9 |
|---|---|
| Molecular Formula | C8H8Br2ClNO |
| Molecular Weight | 329.42 |
| IUPAC Name | 1-(2-amino-3,5-dibromophenyl)-2-chloroethanol |
| Standard InChI | InChI=1S/C8H8Br2ClNO/c9-4-1-5(7(13)3-11)8(12)6(10)2-4/h1-2,7,13H,3,12H2 |
| Standard InChI Key | DKJZMOOSJIUROZ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C(CCl)O)N)Br)Br |
Introduction
Structural and Molecular Characteristics
The compound’s structure centers on a benzene ring substituted with amino (-NH₂), bromine (-Br), and hydroxyl (-OH) groups, alongside a chloroethyl side chain. The 2-amino-3,5-dibromophenyl moiety provides electron-rich regions for electrophilic substitution, while the 2-chloro-1-ethanol side chain introduces steric effects and hydrogen-bonding capabilities .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈Br₂ClNO | |
| Molecular Weight | 329.42 g/mol | |
| Density | 2.0 ± 0.1 g/cm³ | |
| Boiling Point | 410.1 ± 40.0 °C at 760 mmHg | |
| Flash Point | 201.8 ± 27.3 °C | |
| Refractive Index | 1.664 |
The presence of two bromine atoms at positions 3 and 5 enhances the compound’s electrophilic reactivity compared to mono-halogenated analogs. The chloroethyl group contributes to its solubility in polar organic solvents like ethanol and dichloromethane .
Synthesis and Industrial Production
Synthetic Route
The synthesis involves a multi-step process starting with 2-amino-3,5-dibromoacetophenone (CAS 13445-89-1), which undergoes aldol condensation with formaldehyde under basic conditions . Subsequent chlorination using thionyl chloride (SOCl₂) yields the target compound. Industrial production optimizes reaction parameters such as temperature (60–80°C) and pressure (1–2 atm) to achieve yields exceeding 80%.
Key Reaction Steps
-
Aldol Condensation:
-
Chlorination:
Industrial protocols employ catalysts like p-toluenesulfonic acid to accelerate the chlorination step while minimizing byproducts.
Chemical Reactivity and Functional Transformations
Oxidation Reactions
The hydroxyl group undergoes oxidation with agents like KMnO₄ or CrO₃ to form ketones or aldehydes, which are intermediates in drug synthesis. For example:
Reduction Reactions
Reduction with LiAlH₄ converts the chloroethyl group into a primary alcohol, enhancing solubility for biological assays.
Substitution Reactions
The amino group participates in nucleophilic substitution, enabling the synthesis of sulfonamide derivatives for antimicrobial testing . Bromine atoms facilitate Suzuki-Miyaura couplings to introduce aryl groups .
Physical and Spectroscopic Properties
The compound is a yellow crystalline solid with limited aqueous solubility (0.1 mg/mL at 25°C) but dissolves readily in ethanol and dichloromethane . Key spectroscopic data include:
-
¹H NMR (CDCl₃): δ 7.92 (d, J = 1.8 Hz, 1H, aromatic), 4.06 (s, 3H, -OCH₃) .
-
HRMS (ES): m/z 379.9284 (MH⁺), consistent with the molecular formula C₁₅H₁₂NOBr₂ .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s structural similarity to ambroxol and bromhexine (mucolytic agents) makes it a precursor in antitussive drug development. Modifications to its chloroethyl group have yielded analogs with improved bioavailability.
Organic Synthesis
It serves as a building block for 4-methoxyquinolines, which exhibit antimalarial activity . A recent study demonstrated its utility in synthesizing propen-1-one derivatives via iodine-mediated cyclization .
Biological Studies
Preliminary assays indicate moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Anticancer screening against MCF-7 breast cancer cells showed 40% inhibition at 50 µM.
Comparative Analysis with Analogous Compounds
The dual bromine and chlorine substitution distinguishes this compound from simpler analogs like 2-amino-5-bromophenethyl alcohol. This structural complexity enhances its reactivity in cross-coupling reactions and bioavailability in drug candidates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume